Xylotetraose derivative
Description
Structure
2D Structure
Properties
CAS No. |
140222-29-3 |
|---|---|
Molecular Formula |
C81H86O21Si |
Molecular Weight |
1423.6 g/mol |
IUPAC Name |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
InChI Key |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Synonyms |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Origin of Product |
United States |
Synthetic and Biosynthetic Methodologies for Xylotetraose Derivatives
Enzymatic Production of Xylotetraose (B1631236) Derivatives
Enzymatic synthesis offers a precise and controlled route to xylotetraose derivatives, primarily through the breakdown of larger polysaccharides or the construction from smaller sugar units.
Xylanases are key enzymes in the production of xylooligosaccharides (XOS), including xylotetraose, from lignocellulosic biomass. These enzymes catalyze the hydrolysis of the β-1,4-glycosidic bonds in the xylan (B1165943) backbone, the second most abundant polysaccharide in nature. nih.gov This process can be finely tuned to maximize the yield of specific XOS derivatives.
The efficiency of xylotetraose production through enzymatic hydrolysis is significantly influenced by several key parameters. Optimization of these factors is crucial for maximizing yield and ensuring a cost-effective process.
Enzyme Concentration: The concentration of xylanase directly impacts the rate of hydrolysis. Higher enzyme loadings can lead to faster production of xylooligosaccharides (XOS). For instance, in one study, the highest XOS yield was achieved with a xylanase concentration of 130 IU/g. nih.gov However, an optimal concentration must be determined to balance yield with the cost of the enzyme.
pH: Xylanases exhibit optimal activity within a specific pH range. For many fungal xylanases, this is typically in the acidic to neutral range. For example, a study on the hydrolysis of corncob xylan found the optimal pH to be 5.0. mdpi.com
Temperature: Temperature is a critical factor, with enzyme activity generally increasing with temperature up to an optimum, beyond which the enzyme begins to denature. The optimal temperature for xylanase hydrolysis of Jiuzao was found to be 60°C. nih.gov Another study noted that the highest yield of reducing sugars occurred at 55°C. mdpi.com
Incubation Time: The duration of the enzymatic reaction affects the final product profile. Longer incubation times can lead to the further breakdown of xylotetraose into smaller oligosaccharides and xylose. Response surface methodology has shown that the yield of reducing sugars can be significantly higher with an incubation time of approximately 25 hours. mdpi.com
Substrate Loading: The concentration of the lignocellulosic substrate also plays a role. While higher substrate loading can increase the final product concentration, it can also lead to substrate inhibition and mixing issues. After autohydrolysis and enzymatic hydrolysis of Jiuzao, a solid-liquid ratio of 1:14 was selected as optimal. nih.gov
Interactive Data Table: Optimization of Enzymatic Hydrolysis Parameters
| Parameter | Optimal Value/Range | Source(s) |
| Enzyme Concentration | 130 IU/g | nih.gov |
| pH | 5.0 - 7.0 | mdpi.comnih.gov |
| Temperature | 50°C - 60°C | nih.govmdpi.com |
| Incubation Time | ~25 hours | mdpi.com |
| Substrate Loading (Solid-Liquid Ratio) | 1:14 | nih.gov |
Glycoside hydrolase (GH) families are central to the enzymatic breakdown of xylan into xylotetraose. The most prominent among these are GH10, GH11, and GH43, each with distinct modes of action and substrate specificities. mdpi.com
GH10 Family: GH10 xylanases are characterized by their broad substrate specificity, enabling them to act on various substituted xylans. mdpi.com They are known to produce shorter xylo-oligosaccharides compared to GH11 xylanases. researchgate.net This family of enzymes can attack the glycosidic linkage next to a substituted xylose residue. mdpi.com
GH11 Family: In contrast, GH11 xylanases exhibit a preference for linear, unsubstituted xylan chains and require at least three consecutive unsubstituted xylose units for efficient hydrolysis. mdpi.comresearchgate.net Their narrower active site architecture typically results in the production of smaller products like xylobiose and xylose. mdpi.com
Interactive Data Table: Characteristics of Key Glycoside Hydrolase Families in Xylotetraose Production
| GH Family | Primary Substrate | Typical Products | Key Characteristics |
| GH10 | Substituted xylans | Shorter XOS | Broad substrate specificity. mdpi.comresearchgate.net |
| GH11 | Linear, unsubstituted xylans | Xylobiose, Xylose | Narrower active site, requires unsubstituted xylose units. mdpi.comresearchgate.net |
| GH43 | Non-reducing ends of xylan/XOS | Xylose, Arabinose, Xylotriose (B1631234), Xylotetraose | Includes β-xylosidases and α-arabinofuranosidases; synergistic with GH10/GH11. mdpi.comnih.gov |
The efficient enzymatic conversion of xylan into xylotetraose often relies on the synergistic action of endo- and exo-acting enzymes. nih.gov Endo-xylanases randomly cleave internal β-1,4-xylosidic linkages in the xylan backbone, creating new chain ends. nih.gov These newly generated ends then become substrates for exo-acting enzymes, such as β-xylosidases, which cleave xylose units from the non-reducing end of the oligosaccharide chains. mdpi.com
This cooperative interplay is crucial for overcoming the recalcitrance of the substrate and maximizing the yield of desired oligosaccharides like xylotetraose. nih.gov For instance, the combination of endo-xylanases from GH10 or GH11 families with debranching enzymes like α-L-arabinofuranosidases (from GH43 and GH51) and α-D-glucuronidases (from GH4 and GH67) has been shown to effectively degrade complex hetero-xylans. mdpi.com By removing side chains, the debranching enzymes improve the accessibility of the xylan backbone to the endo-xylanases, leading to more complete hydrolysis. The addition of β-xylosidase can further enhance the process by converting larger xylo-oligomers into xylose, which can be beneficial in certain applications and can help to reduce product inhibition of the xylanases. nih.govucr.edu
The optimal ratio of endo- and exo-acting enzymes is a critical parameter to control, as an imbalance can lead to the accumulation of undesirable byproducts or incomplete hydrolysis. nih.gov For example, an excess of β-xylosidase activity could lead to the complete breakdown of xylotetraose into xylose, which would be undesirable if xylotetraose is the target product.
The production of xylotetraose is significantly influenced by the substrate specificity of the enzymes used and the structural characteristics of the xylan source. Different xylanases exhibit varying affinities for xylans from different lignocellulosic materials due to variations in their backbone structure and the type and degree of substitutions.
For example, a multifunctional β-xylosidase (XYL4) was found to hydrolyze xylans from various sources, including bagasse, oat spelt, birchwood, beechwood, and corncob, with the highest activity observed for corncob xylan. mdpi.com The structural diversity of xylans, such as the presence of arabinose, glucuronic acid, or acetyl group substitutions, can affect the accessibility of the xylan backbone to enzymatic attack. nih.gov Some xylanases have a strict requirement for unsubstituted regions of the xylan chain, while others can tolerate or even prefer substituted regions. researchgate.net
The source of the xylan also dictates the initial composition of the raw material, which in turn affects the pretreatment methods required to make the xylan accessible to enzymes. For instance, wheat straw requires pretreatments like hydrothermal and alkaline treatments to overcome its recalcitrant structure before enzymatic hydrolysis can efficiently produce xylo-oligosaccharides, including xylotriose and xylotetraose. mdpi.com The choice of both the enzyme and the xylan source is therefore a critical consideration in designing an efficient process for xylotetraose production.
An alternative biosynthetic approach to producing xylotetraose derivatives involves the use of xylan synthases. These enzymes catalyze the polymerization of xylan chains by transferring xylosyl residues from a sugar donor, typically uridine (B1682114) diphosphate-xylose (UDP-xylose), to a xylo-oligosaccharide acceptor or primer. acs.orgresearchgate.net
This method offers a "bottom-up" approach to synthesizing xylans with controlled structures. acs.org The morphology and properties of the resulting xylan polymers can be tuned by carefully selecting the structure of the oligosaccharide primer used to initiate the polymerization. acs.orgnih.gov For instance, xylan synthase 1 from the alga Klebsormidium flaccidum has been utilized for the in vitro synthesis of pure β-1,4 xylan polymers that self-assemble into microparticles. nih.gov
Members of the glycosyltransferase family 47 (GT47) have been identified as xylan synthases that catalyze the transfer of xylosyl residues from UDP-xylose to xylo-oligosaccharide acceptors, leading to the formation of extended xylan chains. researchgate.net This enzymatic polymerization allows for the creation of tailored xylan structures that can serve as precursors for the controlled release of specific oligosaccharides like xylotetraose through subsequent targeted hydrolysis.
Immobilization of Enzymes for Xylotetraose Derivative Synthesis
For the industrial-scale production of xylotetraose derivatives, the use of free, soluble enzymes can be economically challenging due to the difficulty in recovering and reusing the enzyme after the reaction. Enzyme immobilization, which involves confining the enzyme to a solid support material, provides a robust solution to this problem. This technique enhances enzyme stability, simplifies product purification, and allows for the repeated use of the enzyme in continuous or batch processes.
Various enzymes involved in xylotetraose synthesis, particularly xylanases for hydrolysis of xylan, have been successfully immobilized on different support materials. Common immobilization strategies include physical adsorption, encapsulation, and covalent binding. For instance, endo-xylanase from Aspergillus niger has been immobilized on aldehyde supports, resulting in a biocatalyst that was 1100-fold more stable than its soluble counterpart. Similarly, an endoxylanase from Streptomyces halstedii was covalently immobilized on glyoxyl-agarose supports, creating a derivative that was 200 times more stable and could be used for 10 reaction cycles without loss of activity.
The choice of support and immobilization method can significantly influence the properties of the resulting biocatalyst, including its activity, stability, and substrate affinity.
| Enzyme | Source Organism | Support Material | Key Improvement |
| Endo-xylanase | Aspergillus niger | Aldehyde support | 1100-fold increase in stability |
| Endo-xylanase | Streptomyces halstedii | Glyoxyl-agarose | 200-fold increase in stability; reusable for 10 cycles |
| Xylanase | Meranti wood sawdust | Entrapment/covalent binding | Effective production of XOS from biomass |
| Xylose Isomerase | Not specified | Magnetic microparticles | High recovered activity (67%) and enhanced thermal stability |
Chemical Synthesis Approaches for Xylotetraose Derivatives
Chemical methods provide alternative and often complementary strategies to biosynthetic routes. These approaches typically involve the breakdown of larger polysaccharides or the direct chemical modification of isolated xylotetraose.
Controlled Hydrolysis of Xylan
Xylan, a major component of plant hemicellulose, is a natural polymer composed of β-1,4-linked xylose units and is an abundant, low-cost starting material for producing xylo-oligosaccharides (XOS), including xylotetraose. The production of xylotetraose from xylan requires the controlled cleavage of glycosidic bonds to yield oligosaccharides of the desired length. This can be achieved through chemical (acid) or enzymatic hydrolysis.
Acid Hydrolysis: This method uses acids to catalyze the random cleavage of glycosidic bonds in the xylan backbone. While mineral acids like sulfuric acid are effective, they can also lead to the degradation of the resulting xylose into byproducts such as furfural. Organic acids, such as furoic acid and maleic acid, are often preferred as they allow for milder reaction conditions and can produce high yields of XOS with fewer degradation products. By carefully controlling reaction parameters like temperature, time, and acid concentration, the hydrolysis can be optimized to maximize the yield of specific XOS like xylotetraose.
| Acid Catalyst | Xylan Source | Max. XOS Yield (%) | Reference |
| Furoic Acid | Not specified | 49.2 | |
| Maleic Acid | Corncob | 63.8 | |
| Lactic Acid | Not specified | 47.2 | |
| Oxalic Acid | Beechwood | 39.3 |
Enzymatic Hydrolysis: This approach utilizes xylanase enzymes to break down the xylan polymer. Endo-xylanases cleave internal bonds within the xylan chain, releasing a mixture of XOS of varying lengths (xylobiose, xylotriose, xylotetraose, etc.). This method is highly specific, operates under mild conditions (pH and temperature), and avoids the formation of undesirable byproducts often seen in acid hydrolysis. The composition of the final XOS product can be tailored by selecting xylanases with different specificities and by controlling the hydrolysis time. Combining different enzymes, such as xylanases and β-xylosidases, can further refine the product distribution.
Derivatization Strategies for Xylotetraose
Once xylotetraose is obtained, its chemical structure can be modified through various derivatization strategies. These modifications are often performed not to create a final functional product, but to improve the analytical properties of the oligosaccharide for detection and structural characterization. Derivatization can enhance sensitivity for techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
Common derivatization techniques for oligosaccharides include:
Phenylhydrazone Formation: Reaction with phenylhydrazine (B124118) converts the reducing end of the oligosaccharide into a phenylhydrazone derivative. This tag provides a UV chromophore for HPLC detection and increases ionization efficiency for mass spectrometry, aiding in structural elucidation.
Permethylation: This process involves replacing all free hydroxyl and N-acetyl protons with methyl groups. Permethylation prevents the formation of intra-molecular hydrogen bonds, making the molecule more stable and volatile for MS analysis, and helps in determining linkage positions during MS/MS fragmentation.
Acetylation: Acetyl groups can be added to hydroxyl groups. Using isotopically labeled acetic anhydride (B1165640) (e.g., deuterated) can help differentiate between originally acetylated positions and those that were derivatized in the lab.
These strategies are crucial for the detailed structural analysis required in glycobiology, allowing researchers to confirm the structure of synthesized xylotetraose derivatives and to study their interactions with enzymes and other molecules.
Advanced Analytical and Structural Elucidation Techniques for Xylotetraose Derivatives
Chromatographic Separations
Chromatography is a fundamental technique for the separation and analysis of xylotetraose (B1631236) derivatives from complex mixtures, such as those produced during the enzymatic hydrolysis of xylan (B1165943). The choice of chromatographic method depends on the specific analytical goal, including profiling, purification, and structural analysis.
High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the qualitative and quantitative analysis of xylo-oligosaccharides (XOS), including xylotetraose. researchgate.net HPLC systems can effectively separate oligosaccharides based on their size, charge, and polarity. researchgate.netnih.govspringernature.com The technique is widely used to monitor the enzymatic hydrolysis of xylan, profiling the resulting products such as xylobiose, xylotriose (B1631234), xylotetraose, and xylopentaose (B8087354). researchgate.netresearchgate.net However, since carbohydrates like xylotetraose lack a strong chromophore, their detection by UV-Vis detectors, which are common in HPLC systems, requires chemical derivatization. core.ac.uknih.gov
To enhance detection sensitivity and selectivity in HPLC, pre-column derivatization is frequently employed. nih.gov A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars under mild alkaline conditions. nih.govjfda-online.com This reaction attaches a UV-active PMP label to the xylotetraose molecule, allowing for sensitive detection at wavelengths around 250 nm. researchgate.net The derivatization significantly improves the ability to quantify complex mixtures of monosaccharides and oligosaccharides. nih.gov
The process involves incubating the saccharide sample with a methanolic solution of PMP in the presence of a base like sodium hydroxide. jfda-online.com After the reaction, the excess PMP reagent is typically removed by extraction with an organic solvent, such as chloroform, before the sample is injected into the HPLC system. jfda-online.com The resulting PMP-labeled xylotetraose derivatives can then be separated effectively, often using a reversed-phase C18 column. core.ac.uknih.gov Optimization of reaction conditions, including temperature, time, and reagent ratios, is crucial for achieving complete and reproducible derivatization. jfda-online.com
Table 1: HPLC-PMP Derivatization and Analysis Conditions for Sugars
| Parameter | Optimized Condition | Outcome | Reference |
|---|---|---|---|
| Derivatization | |||
| Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Enables UV detection and improves chromatographic retention. | nih.govnih.gov |
| Medium | Alkaline (e.g., NaOH or liquid ammonia) | Facilitates the reaction between PMP and the sugar's reducing end. | nih.govresearchgate.net |
| Temperature | ~70°C | Optimizes reaction kinetics for complete derivatization. | jfda-online.com |
| Time | ~30 minutes | Ensures the reaction proceeds to completion without degradation. | jfda-online.com |
| Chromatography | |||
| Column | Reversed-phase C18 or BEH Phenyl | Provides effective separation of PMP-sugar derivatives. | core.ac.uknih.gov |
| Mobile Phase | Acetonitrile-Ammonium Acetate Buffer Gradient | Achieves baseline separation of various sugar isomers. | nih.govnih.gov |
This table is interactive. Users can sort and filter the data based on the parameters.
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography (GFC) for aqueous applications, separates molecules based on their hydrodynamic radius or size in solution. phenomenex.comchromatographyonline.com In SEC-HPLC, a column is packed with porous particles that serve as the stationary phase. chromatographyonline.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. phenomenex.com Smaller molecules, such as xylotetraose, can penetrate the pores to varying degrees, resulting in a longer retention time. chromatographyonline.com
This technique is the preferred method for detecting and quantifying aggregates of biomolecules and is highly effective for profiling oligosaccharide mixtures. nih.govthermofisher.com It allows for the separation of high molecular weight forms from the desired monomeric species. chromatographyonline.com By calibrating the column with standards of known molecular weight, SEC can be used to estimate the molecular weight of unknown analytes. nih.gov It is particularly valuable for analyzing the distribution of different chain lengths in a sample of xylotetraose derivatives and for monitoring the progress of enzymatic hydrolysis of polysaccharides. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of xylotetraose derivatives. cnr.it This hyphenated technique provides both separation of complex mixtures and detailed structural information in a single analysis. ucdavis.edufree.fr LC-MS is particularly advantageous for oligosaccharide analysis because it does not always require derivatization, although derivatization can be used to enhance ionization efficiency. nih.govcnr.it
In an LC-MS system, the effluent from the HPLC column is directed into the ion source of a mass spectrometer. taylorandfrancis.com Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the oligosaccharides with minimal fragmentation. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular mass information. lcms.cz Further structural details can be obtained using tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to reveal information about the sequence and linkage of the sugar units. nih.govescholarship.org
Gas Chromatography (GC)
Gas Chromatography (GC) is another high-resolution separation technique used for sugar analysis. imreblank.ch However, because sugars like xylotetraose are non-volatile and thermally unstable, they cannot be analyzed directly by GC. restek.com They must first be converted into volatile and stable derivatives through chemical reactions. restek.comresearchgate.net
Common derivatization methods for GC analysis of carbohydrates include silylation (e.g., creating trimethylsilyl (B98337) (TMS) derivatives) and acetylation (e.g., forming alditol acetates). restek.com The derivatization process reduces the polarity of the sugar molecules, allowing them to be vaporized and passed through the GC column. restek.com When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for quantification and mass spectra for structural identification of the derivatives. nih.gov While effective, derivatization can sometimes produce multiple isomeric products from a single sugar, which may complicate the resulting chromatogram. restek.com
Mass Spectrometry for Degree of Polymerization and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of xylotetraose derivatives, providing direct measurement of molecular mass and enabling the determination of the degree of polymerization (DP). free.fr Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly well-suited for analyzing oligosaccharides as they generate intact molecular ions with minimal fragmentation. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) is used for detailed structural confirmation. lcms.cz In this technique, a specific precursor ion (e.g., the [M+Na]⁺ ion of xylotetraose) is selected and subjected to collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragmentation pattern provides a wealth of structural information. The fragmentation of oligosaccharides typically involves two types of bond cleavage: glycosidic cleavages (yielding B, C, Y, and Z-type ions) and cross-ring cleavages (yielding A and X-type ions). researchgate.net Analysis of these fragment ions allows researchers to determine the sequence of monosaccharides, the positions of glycosidic linkages, and the identity of any substituent groups. ucdavis.edunih.gov
Table 2: Mass Spectrometric Analysis of Xylo-oligosaccharides
| Technique | Information Obtained | Findings for Xylo-oligosaccharides | Reference |
|---|---|---|---|
| MALDI-MS / ESI-MS | Molecular Mass, Degree of Polymerization (DP) | Generates spectra showing distributions of xylo-oligosaccharides (Xyln), allowing for identification of species from n=3 to n=7. Cationized molecules, typically [M+Na]⁺, are observed. | nih.govshimadzu.com |
| MS/MS (CID) | Structural Confirmation, Linkage Analysis, Sequence | Fragmentation of precursor ions confirms the proposed structures. Cationized adducts yield C- and A-type fragments, while ammonium (B1175870) adducts primarily yield B-type fragments, revealing sequence and connectivity. | nih.govresearchgate.net |
This table is interactive. Users can sort and filter the data based on the parameters.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)
MALDI-ToF MS has emerged as a powerful technique for the analysis of oligosaccharides, including xylotetraose derivatives, due to its speed, sensitivity, and ability to analyze complex mixtures. mdpi.com This soft ionization method allows for the determination of molecular weights of oligosaccharides with a high degree of polymerization. mdpi.com
In the analysis of xylotetraose derivatives, MALDI-ToF MS is instrumental in determining the degree of substitution and profiling hydrolysis products. For instance, it has been used to characterize the enzymatic degradation of xylans, where the number of substituents on each resulting fragment can be correlated to enzyme selectivity. mdpi.comresearchgate.net The technique can effectively identify neutral xylo-oligosaccharides as well as acidic derivatives, such as those carrying methylglucuronic acid moieties. researchgate.netresearchgate.net
One of the key advantages of MALDI-ToF MS is its ability to provide a rapid and straightforward determination of the molecular weight of oligosaccharides. mdpi.com This is particularly useful for analyzing hydrolysates from various sources, including those produced by termite hindgut homogenates or commercial enzymes. researchgate.net The resulting mass spectra display peaks corresponding to different degrees of polymerization and substitution, allowing for a detailed comparison of hydrolysis profiles under different conditions. mdpi.comresearchgate.net For example, analysis of xylan hydrolysates can reveal a series of neutral xylo-oligosaccharides (XOS) and acidic XOS, with their respective m/z values indicating the number of xylose units and the presence of substituents like methylglucuronic acid. researchgate.netresearchgate.net
Derivatization can be employed to enhance the MALDI signals of oligosaccharides by introducing an easily ionizable tag to their reducing end. nih.gov For example, using 2-hydrazinopyrimidine (B184050) (2-HPM) as a derivatizing agent and co-matrix can significantly increase the MALDI intensities of both neutral and sialylated oligosaccharides, facilitating their structural elucidation through enhanced fragmentation in MS/MS analysis. nih.gov
Interactive Data Table: MALDI-ToF MS Analysis of Xylo-oligosaccharides (XOS) from Xylan Hydrolysis
| Sample | Identified Species | m/z Values (including adducts) | Degree of Polymerization (DP) | Notes |
| Acid Hydrolysis | Neutral XOS | 437, 569, 701, 833 | 3, 4, 5, 6 | Corresponds to xylotriose, xylotetraose, xylopentaose, and xylohexaose (B8087339) with Na+ or K+ adducts. researchgate.net |
| Enzymatic Hydrolysis (T. longibrachiatum) | Acidic XOS | - | 3 to 5 | Oligomers of three to five xylose units carrying one methylglucuronic acid. researchgate.net |
| Enzymatic Hydrolysis (B. subtilis on Birchwood) | Neutral and Acidic XOS | - | 2, 3 (neutral); 4-12 (acidic) | Main neutral products are xylobiose and xylotriose. Acidic XOS have a single methyl-glucuronic acid sidechain. nih.gov |
| Enzymatic Hydrolysis (B. subtilis on Beechwood) | Neutral and Acidic XOS | - | 2, 3 (neutral); 4-16 (acidic) | Similar to birchwood hydrolysate, with xylobiose and xylotriose as main neutral products. nih.gov |
Electrospray Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another indispensable tool for the structural characterization of xylotetraose derivatives, often used in conjunction with tandem mass spectrometry (MS/MS). nih.gov ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like oligosaccharides. nsf.gov It allows for the detection of cationized molecules, such as [M+Na]+, providing molecular weight information. nih.gov
ESI-MS has been successfully applied to analyze complex mixtures of xylo-oligosaccharides obtained from the hydrolysis of glucuronoxylans. nih.govresearchgate.net In such studies, ESI-MS can identify series of neutral xylo-oligosaccharides, as well as acidic oligosaccharides substituted with glucuronic acid or 4-O-methylglucuronic acid residues. nih.gov The negative ion mode of ESI-MS is particularly advantageous for selectively detecting acidic xylo-oligosaccharides, as it filters out the signals from neutral ones. researchgate.net
Tandem mass spectrometry (MS/MS) coupled with ESI is a powerful method for obtaining detailed structural information. nih.govnih.gov By inducing fragmentation of the parent ions, MS/MS spectra can reveal the sequence of monosaccharide units and the location of substituents. nih.govnih.gov The fragmentation patterns of cationized adducts of neutral xylo-oligosaccharides typically yield C- and A-type fragments, while ammonium adducts mainly produce B-type fragments. For acidic oligosaccharides, the fragmentation of sodium adducts often results in the predominant loss of the substituting residue. nih.gov This detailed fragmentation analysis is crucial for the unambiguous structural elucidation of xylotetraose derivatives. nih.gov Furthermore, derivatization strategies can be employed to enhance the sensitivity of ESI-MS for saccharides that generally exhibit poor ionization efficiency. nsf.gov
Interactive Data Table: ESI-MS/MS Fragmentation of Xylo-oligosaccharide Derivatives
| Precursor Ion | m/z | Fragmentation Type | Key Fragment Ions | Structural Information |
| [Xyl4 + Na]+ | 569 | CID | C- and A-type fragments | Confirms the sequence and structure of neutral xylotetraose. nih.govresearchgate.net |
| [Xyl(n)meGlcA + Na]+ | - | CID | Predominant loss of meGlcA | Indicates the presence and lability of the methylglucuronic acid substituent. nih.gov |
| [Xyl(n)GlcA + NH4]+ | - | CID | B-type fragments | Provides information on the sequence of the xylose backbone in acidic oligosaccharides. nih.gov |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the detailed structural analysis of xylotetraose derivatives, providing insights into their chemical bonding and three-dimensional structure.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in xylotetraose derivatives. ncsu.eduresearchgate.net The FTIR spectrum of a xylotetraose derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Key characteristic peaks in the FTIR spectrum of xylan and its derivatives include a broad band around 3436 cm⁻¹ due to O-H stretching vibrations and a smaller peak around 2929 cm⁻¹ corresponding to symmetric C-H stretching. researchgate.net The region between 800 and 1800 cm⁻¹ provides a "fingerprint" that is characteristic of the cellulose (B213188) and hemicellulose structure, with specific bands indicating the nature of the glycosidic linkages. ncsu.edu For instance, an absorption band around 896 cm⁻¹ is characteristic of the β-(1→4)-glycosidic linkages between xylose units. researchgate.net FTIR can also be used to monitor chemical modifications and structural changes in these polysaccharides. ncsu.eduncsu.edu
Interactive Data Table: Characteristic FTIR Absorption Bands for Xylan Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Linkage | Reference |
| ~3436 | O-H stretching | Hydroxyl groups | researchgate.net |
| ~2929 | C-H stretching | Methylene and methine groups | researchgate.net |
| ~1430 | CH₂ scissoring | Methylene groups in cellulose/hemicellulose | ncsu.edu |
| ~896 | C-O-C stretching | β-(1→4)-glycosidic linkage | researchgate.netncsu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of xylotetraose derivatives in solution. While not explicitly detailed for specific xylotetraose derivatives in the provided snippets, its application is implied for determining precise structural details. Both ¹H and ¹³C NMR are used to determine the anomeric configuration of the glycosidic linkages, the sequence of monosaccharide units, and the position of any substituents.
For instance, in the ¹H NMR spectrum of a this compound, the chemical shifts and coupling constants of the anomeric protons provide information about the α or β configuration of the glycosidic bonds. The chemical shifts of other protons in the sugar rings can be used to confirm the identity of the monosaccharides and the linkage positions. In ¹³C NMR, the chemical shifts of the anomeric carbons are also indicative of the linkage configuration. The chemical shifts of the carbon atoms involved in the glycosidic linkage are particularly informative for determining the linkage positions. gatech.edu
For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and thus fully defining the molecule's structure. For example, a method has been developed to distinguish enantiomers of monosaccharides by analyzing the ¹H NMR spectra of their diastereomeric thiazolidine (B150603) derivatives, which could be applicable to the constituent monosaccharides of xylotetraose derivatives. nih.gov
Enzymatic Biotransformation and Substrate Specificity of Xylotetraose Derivatives
Hydrolytic Activity of Xylanases and β-Xylosidases on Xylotetraose (B1631236)
Both endo-xylanases and β-xylosidases exhibit hydrolytic activity towards xylotetraose, though their efficiency and mode of action differ. Endo-xylanases randomly cleave internal β-1,4-glycosidic bonds within the xylan (B1165943) backbone, producing a mixture of XOS, including xylotetraose mdpi.comnih.gov. β-xylosidases, conversely, act on the non-reducing ends of XOS to release successive D-xylose units megazyme.com.
The efficiency of these enzymes on xylotetraose is influenced by the substrate's size. Some β-xylosidases show decreased activity on xylotetraose compared to shorter oligosaccharides like xylobiose (X2) and xylotriose (B1631234) (X3), suggesting that the substrate size can affect binding and accessibility to the active site nih.gov. For instance, the β-xylosidase WXyn43 from Weissella sp. strain 92 showed a clear drop in conversion efficiency for xylotetraose compared to xylobiose and xylotriose nih.gov. In contrast, other enzymes, such as a novel β-xylosidase designated XYL4, demonstrate a preference for longer xylo-oligosaccharides, with the hydrolysis rate increasing with the chain length in the order of xylohexaose (B8087339) > xylopentaose (B8087354) > xylotetraose > xylotriose > xylobiose mdpi.com. Similarly, the recombinant β-xylosidase rLfXyl43 from Limosilactobacillus fermentum showed higher catalytic efficiency towards xylotetraose than towards xylobiose or xylotriose frontiersin.org.
The kinetic parameters Km (Michaelis constant), Vmax (maximum reaction velocity), and kcat (turnover number) quantify the affinity of an enzyme for its substrate and its catalytic efficiency. Studies on various β-xylosidases have determined these parameters for xylotetraose, providing insight into their substrate specificity. For example, the β-xylosidase from Lactobacillus brevis ATCC 367 displays a high turnover number on xylotetraose consensus.app. The recombinant β-xylosidase rLfXyl43 from Limosilactobacillus fermentum demonstrated a higher turnover and catalytic efficiency for xylotetraose compared to xylobiose and xylotriose frontiersin.org. In contrast, a comparison of β-xylosidases from the basidiomycete Phanerochaete chrysosporium (PcBxl3) and the ascomycete Trichoderma reesei (TrXyl3A) revealed significantly different kinetic parameters, with PcBxl3 showing higher turnover rates for xylotetraose than TrXyl3A nih.gov.
Table 1: Kinetic Parameters of Various β-Xylosidases on Xylotetraose
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
|---|---|---|---|---|---|---|
| Limosilactobacillus fermentum SK152 (rLfXyl43) | Xylotetraose | 84.1 | - | 3,526 | 41.9 | frontiersin.org |
| Weissella sp. 92 (WXyn43) | Xylotetraose | 1.8 | - | 770 | 430 | nih.gov |
| Phanerochaete chrysosporium (PcBxl3) | Xylotetraose | 0.29 | - | 1.80 | 6.21 | nih.gov |
| Trichoderma reesei (TrXyl3A) | Xylotetraose | 0.81 | - | 0.34 | 0.42 | nih.gov |
| Lactobacillus brevis ATCC 367 | Xylotetraose | 4.5 | - | 146 | 32.6 | consensus.app |
The hydrolysis of xylotetraose by xylan-degrading enzymes yields a mixture of smaller oligosaccharides and monosaccharides. Endo-xylanases acting on xylotetraose can produce xylobiose and xylotriose nih.gov. For instance, after one hour of incubation, the xylanase from Bacillus arseniciselenatis DSM 15340 produced mainly xylotriose and xylotetraose from birchwood xylan, with smaller amounts of xylobiose nih.gov. β-xylosidases, on the other hand, primarily hydrolyze xylotetraose and other small xylooligosaccharides to produce xylose megazyme.comncsu.edu. The enzyme CbE1Xyn43-l, a strict endo-xylanase, was found to produce xylotriose and xylotetraose as its main products from various xylan substrates, with xylobiose also being a common product asm.org.
Table 2: Hydrolysis Products from Xylotetraose and Related Substrates by Various Enzymes
| Enzyme | Substrate | Major Products | Minor Products | Reference |
|---|---|---|---|---|
| CbE1Xyn43-l (Clostridium boliviensis) | Various Xylans | Xylotriose, Xylotetraose | Xylobiose, Xylose | asm.org |
| Xylanase (Bacillus arseniciselenatis) | Birchwood Xylan | Xylotriose, Xylotetraose | Xylobiose | nih.gov |
| β-Xylosidase (Clostridium clariflavum) | Corncob Xylan | Xylose | Xylobiose, Xylotriose, Xylotetraose (remaining) | ncsu.edu |
| Ttxy43 (Endoxylanase/β-xylosidase) | Birchwood Xylan | Xylose | Xylobiose, Xylotriose, Xylotetraose (intermediates) | megazyme.com |
Transglycosylation Activities involving Xylotetraose
In addition to hydrolysis, some xylanases can catalyze transglycosylation reactions. This process involves the transfer of a xylosyl residue from a donor substrate to an acceptor molecule. A novel mechanism has been identified for the endoxylanase Taxy11, which converts xylan or XOS into xylobiose as the major product. This mechanism involves the transglycosylation of a xylose molecule to a xylotriose or xylotetraose substrate, forming an intermediate xylotetraose or xylopentaose, respectively, which is then further hydrolyzed nih.gov.
Mechanisms of Xylan-Degrading Enzymes on Oligosaccharide Substrates
The complete degradation of xylan is a cooperative process involving multiple enzymes researchgate.net. Endo-xylanases first depolymerize the xylan backbone into smaller oligosaccharides. These oligosaccharides then serve as substrates for β-xylosidases, which hydrolyze them into xylose nih.gov. The efficiency of this process can be hindered by product inhibition, where the accumulation of xylobiose and xylotriose can inhibit endo-xylanase activity, and xylose can inhibit β-xylosidase activity researchgate.net.
The catalytic activity of xylan-degrading enzymes is dictated by the architecture of their active sites, which typically consist of a series of subsites that bind individual xylose residues of the oligosaccharide substrate. For many β-xylosidases, the active site is composed of two subsites, which explains why their catalytic efficiency is often higher for xylobiose than for longer oligosaccharides like xylotriose or xylotetraose consensus.app. However, enzymes with more extended binding clefts can accommodate longer substrates more effectively mdpi.com. For example, the β-xylosidase WXyn43 is thought to have at least two binding sites, but potential interactions with a loop from its C-terminal domain might improve binding and turnover for xylotriose nih.gov. Site-directed mutagenesis studies have identified key catalytic residues, often aspartic and glutamic acid, that are essential for the hydrolytic action of these enzymes nih.gov. The interaction between the substrate and these catalytic residues within the active site facilitates the cleavage of the glycosidic bond.
Role of Side-Chain Substitutions on Enzyme Action
The enzymatic biotransformation of xylotetraose is significantly influenced by the presence, type, and position of side-chain substitutions on the xylose backbone. These substitutions can act as recognition sites for specific enzymes, or conversely, create steric hindrance that impedes the action of others. The nature of these side chains plays a crucial role in determining the substrate specificity and catalytic efficiency of various glycoside hydrolases.
The primary substitutions found on the xylan polymer, from which xylotetraose is derived, include acetyl groups, arabinofuranosyl residues, and glucuronic or 4-O-methylglucuronic acid residues. The enzymatic cleavage of xylotetraose derivatives is largely dependent on the ability of an enzyme to accommodate these substitutions within its active site.
Impact of Acetylation:
Acetylation of xylose residues is known to create resistance to enzymatic degradation. This is particularly evident in the differential activity of various xylanase families. For instance, glycoside hydrolase family 11 (GH11) xylanases are significantly inhibited by acetyl groups. In contrast, GH10 xylanases are more effective at degrading acetylated xylans jst.go.jp. The presence of acetyl groups on a xylotetraose molecule would likely reduce its susceptibility to hydrolysis by GH11 xylanases, while GH10 xylanases would be more capable of cleaving the glycosidic bonds. Some enzymes, such as XynA from Clostridium cellulovorans, possess a NodB domain that exhibits deacetylase activity, allowing for the removal of acetyl groups and subsequent hydrolysis of the xylan backbone nih.gov.
Influence of Arabinose Side Chains:
The presence of arabinofuranosyl (Araf) side chains introduces another layer of complexity to the enzymatic degradation of xylotetraose derivatives. Some enzymes, like the bifunctional GH51 exo-α-L-arabinofuranosidase/endo-xylanase from Alicyclobacillus sp. A4, can hydrolyze arabinoxylan and are active on xylooligosaccharides, including xylotetraose. This enzyme can release arabinose, xylobiose, and xylotriose from wheat arabinoxylan, indicating its ability to process substituted substrates nih.gov. Conversely, the activity of other enzymes can be hindered by arabinose substitutions. The removal of these side chains by α-L-arabinofuranosidases is often a prerequisite for the efficient action of main-chain-degrading enzymes.
Role of Glucuronic Acid Substitutions:
Glucuronic acid and its methylated form are common substitutions on the xylan backbone. Certain enzymes exhibit a high degree of specificity for these decorations. For example, GH30 glucuronoxylanases require a 4-O-methylglucuronic acid (MeGlcA) substituent for their activity nih.gov. These enzymes recognize and bind to the uronic acid side chain, which facilitates the cleavage of the main xylan chain. A study on a xylanase from Streptomyces olivaceoviridis E-86 demonstrated its ability to hydrolyze glucoxylan, producing oligosaccharides such as 2³-α-glucopyranosyl-xylotriose and 2⁴-α-glucopyranosyl-xylotetraose, indicating a tolerance and specificity for glucose-based side chains nih.gov.
Kinetic Insights:
While comprehensive kinetic data for a wide range of substituted xylotetraose derivatives are not extensively available, studies on unsubstituted xylo-oligosaccharides provide a baseline for understanding the impact of substitutions. The kinetic parameters for the hydrolysis of unsubstituted xylotetraose by various enzymes have been determined. For example, the β-xylosidase WXyn43 from Weissella sp. strain 92 shows a significantly lower catalytic efficiency (kcat/KM) for xylotetraose compared to xylobiose and xylotriose, suggesting that the enzyme's active site may have limitations in accommodating longer chains nih.gov.
The introduction of side chains would be expected to further modulate these kinetic parameters. The steric bulk of a substituent could increase the Michaelis constant (Kм), reflecting a lower binding affinity. The catalytic rate (kcat) could also be affected, depending on how the substitution influences the proper positioning of the substrate in the active site for catalysis.
Kinetic Parameters for the Enzymatic Hydrolysis of Unsubstituted Xylo-oligosaccharides
| Enzyme | Source Organism | Substrate | Kм (mM) | kcat (s⁻¹) | kcat/Kм (s⁻¹mM⁻¹) |
|---|---|---|---|---|---|
| endo-1,4-beta-xylanase II (TRX II) | Trichoderma reesei | Xylotetraose (Xyl₄) | - | - | 0.027 (µM⁻¹s⁻¹) |
| PcBxl3 (β-xylosidase) | Phanerochaete chrysosporium | Xylotetraose (X₄) | 1.21 | 1.66 | 1.37 |
| TrXyl3A (β-xylosidase) | Trichoderma reesei | Xylotetraose (X₄) | 0.090 | 0.82 | 9.11 |
| WXyn43 (β-xylosidase) | Weissella sp. strain 92 | Xylotetraose (X₄) | - | 770 | - |
| β-xylosidase | Lactobacillus brevis ATCC 367 | Xylotetraose | - | 146 | 32.6 |
This table summarizes the kinetic parameters for the hydrolysis of unsubstituted xylotetraose and other xylo-oligosaccharides by various enzymes. The presence of side-chain substitutions on the xylotetraose molecule would be expected to alter these values, generally leading to a decrease in catalytic efficiency. Data adapted from multiple sources nih.govnih.govnih.govconsensus.app.
Molecular Interactions and Mechanistic Biological Recognition of Xylotetraose Derivatives in Vitro Studies
Interactions with Glycan-Binding Proteins and Receptors
In vitro research into xylotetraose (B1631236) derivatives has increasingly focused on their specific interactions with various proteins, revealing the molecular underpinnings of their biological activities. These studies utilize computational and experimental methods to map out the binding modes and affinities that govern their recognition by host and microbial proteins.
Molecular docking simulations have become a important tool for predicting and analyzing the interaction between xylotetraose and the binding sites of target proteins. These computational studies provide insights into the binding energetics and conformational changes that facilitate molecular recognition.
Research has demonstrated the binding potential of xylotetraose with enzymes from gut microorganisms. For instance, docking studies with β-d-xylosidase from Bifidobacterium adolescentis, a common gut bacterium, have been performed to understand how these prebiotic oligosaccharides are utilized. researchgate.net In one such study, the interaction between the enzyme and xylotetraose was characterized by a specific binding energy, indicating a favorable interaction. researchgate.net
Beyond microbial enzymes, molecular docking has been used to explore the immunomodulatory potential of xylooligosaccharides, including xylotetraose. These studies have investigated interactions with immune receptors like Toll-like receptor 4 (TLR4) and key enzymes in cellular redox systems, such as human glutathione (B108866) reductase. researchgate.netmdpi.com The simulations confirmed a potential inhibitory interaction with TLR4 and a strong capacity to interact with glutathione reductase, suggesting a molecular basis for the observed immunomodulatory and antioxidant effects of these compounds. researchgate.netmdpi.com
Table 1: Molecular Docking of Xylotetraose with Target Proteins
| Target Protein | Source Organism/System | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| β-d-xylosidase | Bifidobacterium adolescentis | -2.81 | Not specified |
| Glutathione Reductase | Human | Not specified | Not specified |
| Toll-like receptor 4 (TLR4) | Human | Not specified | Not specified |
The stability of the xylotetraose-protein complex is largely determined by a network of non-covalent interactions, with hydrogen bonds playing a particularly critical role. The specific arrangement of hydroxyl groups on the xylose units of xylotetraose allows for the formation of multiple hydrogen bonds with amino acid residues in the protein's binding pocket.
Detailed analyses of docking results have quantified these interactions. For example, the interaction between xylotetraose and glutathione reductase was found to involve the formation of four to eleven conventional hydrogen bonds. mdpi.com This extensive hydrogen bond network contributes significantly to the binding affinity and specificity of the interaction. mdpi.com The binding of xylans to carbohydrate-binding modules is critically dependent on interactions between the sugar rings and aromatic residues within the protein's binding site, which, along with polar contacts, anchor the ligand. researchgate.net
Table 2: Hydrogen Bonding in Xylotetraose-Protein Interactions
| Protein Target | Number of Conventional Hydrogen Bonds | Other Key Interactions |
|---|---|---|
| Glutathione Reductase | 4-11 | Carbon-hydrogen bonds |
| β-d-xylosidase | Not specified | Van der Waals interactions |
Modulation of Cellular Biochemical Pathways in Research Models
The biological effects of xylotetraose derivatives extend beyond simple binding events, influencing complex cellular biochemical pathways. In vitro studies using various cell models have begun to elucidate how these molecules can modulate cellular redox balance and key signaling cascades involved in inflammation and immunity.
The glutathione system is a cornerstone of cellular antioxidant defense, maintaining redox homeostasis. It is centered around the tripeptide glutathione (GSH), which can neutralize reactive oxygen species (ROS), becoming oxidized to glutathione disulfide (GSSG) in the process. nih.govunirioja.es The enzyme glutathione reductase then recycles GSSG back to GSH. nih.gov The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress. mdpi.com
Studies have shown that treatment with xylooligosaccharides (XOS) can significantly influence the glutathione system, particularly in tumor cells. mdpi.com This research observed that XOS treatment affected the balance of glutathione homeostasis, which contributed to an inhibition of cellular viability in the tested tumor cell lines. mdpi.com This suggests that xylotetraose and related derivatives may exert some of their biological effects by modulating the cell's intrinsic antioxidant capacity. mdpi.com
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. nih.gov It is typically activated by exogenous ligands like lipopolysaccharide (LPS) from Gram-negative bacteria, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines. nih.govnih.gov
Research has indicated that xylooligosaccharides can modulate this pathway. In studies using lipopolysaccharide-stimulated immune cells, treatment with XOS led to a reduction in the production of pro-inflammatory cytokines. mdpi.comresearchgate.net This finding suggested an inhibitory effect on the TLR4-mediated signaling pathway. mdpi.comresearchgate.net This hypothesis was further supported by molecular docking analyses, which confirmed a potential binding interaction between the oligosaccharides and the TLR4 receptor, indicating a direct mechanism for this immunomodulatory activity. mdpi.comresearchgate.net
Glycobiological Context of Xylotetraose Derivative Recognition
The interactions and cellular effects of xylotetraose derivatives are best understood within the broader field of glycobiology. Glycobiology frames the study of sugars as a form of molecular pattern recognition, where the complex structures of glycans act as information-rich patterns. nih.gov These patterns are "read" by glycan-binding proteins (GBPs), which translate the structural information into biological function. nih.gov
The specific stereochemistry of xylotetraose—the arrangement of its hydroxyl groups and the β-(1→4) linkages between its xylose units—constitutes a distinct molecular pattern. This pattern allows it to be selectively recognized by the binding sites of specific proteins, such as the microbial enzymes designed to digest plant-based xylans and host immune receptors that survey the molecular environment. researchgate.netmdpi.com
This recognition is highly relevant in the context of the gut, where the microbiota breaks down dietary fibers into xylooligosaccharides. nih.gov These smaller oligosaccharides, including xylotetraose, can then interact with host cells. The interaction with immune receptors like TLRs on intestinal and immune cells demonstrates a direct link between the metabolism of dietary components by the gut microbiota and the modulation of the host's innate immune system. mdpi.comnih.gov Therefore, the biological recognition of xylotetraose is a key event at the interface of nutrition, microbiology, and immunology.
Role in Intercellular Communication Models (in vitro)
In vitro studies on xylotetraose and related xylooligosaccharides (XOS) have elucidated their potential role in modulating intercellular communication, particularly in the context of cancer biology and immunology. mdpi.com Research using human cell lines has demonstrated that XOS, which include xylotetraose as a key component, can exert antitumor activities through various mechanisms that influence cellular signaling and viability. mdpi.com
One significant finding is the selective cytotoxicity of XOS against tumor cells compared to non-tumor cells. mdpi.com In vitro cytotoxicity assays performed on human tumor cell lines and normal tissue-derived fibroblasts showed that XOS induce time- and concentration-dependent inhibition of tumor cell growth. mdpi.com For instance, Neutral Red (NR) uptake assays, which assess lysosomal integrity, revealed higher levels of cellular inhibition compared to MTT assays, suggesting a lysosome-specific mechanism of cytotoxicity. mdpi.com The half-maximal inhibitory concentrations (IC50) for a 72-hour treatment with an XOS mixture were determined for several cell lines, highlighting a stronger effect on cancerous cells. mdpi.com
| Cell Line | Cell Type | IC50 (mg/mL) |
|---|---|---|
| HEK-293 | Human Embryonic Kidney (Non-tumor) | 31.11 |
| HeLa | Cervical Adenocarcinoma (Tumor) | 15.75 |
| LS-174T | Colorectal Adenocarcinoma (Tumor) | 14.65 |
| U-937 | Histiocytic Lymphoma (Tumor) | 6.25 |
Furthermore, xylotetraose derivatives have been shown to influence immune signaling pathways. In studies with the U-937 human lymphoma cell line, XOS treatment reduced the production of proinflammatory cytokines that are typically induced by lipopolysaccharide (LPS). mdpi.com This suggests an immunomodulatory effect involving Toll-like receptor 4 (TLR4)-mediated signaling. mdpi.com Molecular docking analyses have supported this hypothesis by confirming a potential inhibitory interaction between xylotetraose and the TLR4/MD-2 complex. mdpi.com These interactions are stabilized by the formation of multiple hydrogen bonds between the oligosaccharide and amino acid residues of the receptor complex. mdpi.com
These findings collectively indicate that in controlled in vitro environments, xylotetraose derivatives can participate in intercellular communication by directly affecting the viability of specific cell types and modulating key inflammatory signaling pathways. mdpi.com
Exploration in the Context of Carbohydrate-Active Enzymes (CAZymes)
Xylotetraose and its derivatives are central to the study of Carbohydrate-Active Enzymes (CAZymes), a broad class of enzymes that synthesize, modify, and degrade carbohydrates. nih.govplos.org CAZymes are categorized into families, including Glycoside Hydrolases (GH), Polysaccharide Lyases (PL), Glycosyltransferases (GT), and Carbohydrate Esterases (CE), which are often studied for their roles in biomass degradation. nih.govplos.org In vitro studies are fundamental to characterizing the activity and specificity of these enzymes with substrates like xylotetraose.
The primary method for producing xylooligosaccharides such as xylotetraose is through the enzymatic hydrolysis of xylan (B1165943), a major component of plant hemicellulose. mdpi.com This process relies on the action of specific CAZymes, primarily endo-xylanases (a type of Glycoside Hydrolase), which cleave the β-(1→4)-glycosidic linkages in the xylan backbone to release smaller fragments. mdpi.commegazyme.com The degree of polymerization of the resulting products, including xylobiose, xylotriose (B1631234), and xylotetraose, can be controlled by carefully selecting the enzymes and reaction conditions. mdpi.com In one study, the use of an enzymatic cocktail containing xylanase and accessory enzymes on sugarcane bagasse hemicellulose yielded significant quantities of specific xylooligosaccharides. mdpi.com
| Xylooligosaccharide | Polymerization Degree (%) |
|---|---|
| Xylobiose | 1.78 |
| Xylotriose | 1.47 |
| Xylotetraose | 0.90 |
| Xylopentose | 0.37 |
| Xylohexose | 0.37 |
Beyond their role as products of enzymatic action, xylooligosaccharides can also act as modulators of CAZyme activity. Research has shown that xylo-oligosaccharides can function as competitive inhibitors for certain cellulases, such as cellobiohydrolase I from Thermoascus aurantiacus. sigmaaldrich.com This inhibitory interaction suggests a structural similarity that allows the oligosaccharides to bind to the enzyme's active site, thereby competing with the primary substrate.
Molecular docking simulations provide further mechanistic insight into these interactions. Studies have modeled the binding of xylotetraose to proteins like glutathione reductase, revealing the formation of numerous conventional hydrogen and carbon-hydrogen bonds, which suggests a strong capacity for interaction. mdpi.com Such in vitro and in silico approaches are crucial for understanding the specific recognition and binding mechanisms between xylotetraose derivatives and the catalytic or binding domains of various enzymes. mdpi.com
Research Applications and Future Directions for Xylotetraose Derivatives
Xylotetraose (B1631236) Derivatives as Research Standards and Probes
Xylotetraose and its derivatives serve as crucial tools in glycoscience research, functioning as well-defined standards for enzyme characterization and as specific probes for studying molecular recognition events. Their defined structure allows for precise and reproducible experimental outcomes.
Applications in Biochemical Enzyme Assays
High-purity xylotetraose is frequently used as a substrate or standard in biochemical assays to determine the activity of various carbohydrate-active enzymes, particularly endo-xylanases. megazyme.commedchemexpress.com These enzymes cleave the internal β-1,4-glycosidic bonds of xylan (B1165943), producing smaller xylooligosaccharides (XOS). By using xylotetraose as a substrate, researchers can precisely quantify enzyme kinetics and specificity.
A common method for measuring enzyme activity is the 3,5-dinitrosalicylic acid (DNS) assay, which quantifies the reducing sugars generated by hydrolysis. researchgate.net Research has shown that the colorimetric response in such assays is dependent on the degree of polymerization of the sugar. For instance, in the DNS assay, the color response from equimolar amounts of xylotetraose is significantly higher than that from xylose. researchgate.netresearchgate.net This highlights the importance of using specific oligosaccharide standards like xylotetraose for accurate enzyme activity quantification, as using a monosaccharide standard like xylose can lead to an overestimation of the number of glycosidic bonds cleaved. researchgate.netresearchgate.net
| Sugar Standard (Equimolar Amounts) | Relative Colorimetric Response in DNS Assay (vs. Xylose) |
| Xylose | 1.00 |
| Xylobiose | ~1.32 |
| Xylotriose (B1631234) | ~2.28 |
| Xylotetraose | ~2.50 |
| Data derived from studies on DNS reducing sugar methods, showing the increased color response with higher degrees of polymerization. researchgate.net |
Use in Oligosaccharide Microarrays for Glycan Recognition Studies
Oligosaccharide microarrays are powerful high-throughput tools for investigating the binding specificity of proteins, antibodies, and other molecules to a wide array of glycans. nih.govnih.gov Derivatives of xylotetraose can be chemically synthesized and immobilized on microarray surfaces to act as probes for glycan-binding proteins. nih.gov
These microarrays enable the simultaneous screening of hundreds of molecular interactions, providing detailed information on the structural requirements for binding. nih.gov For example, xylotetraose has been included in such arrays to characterize the binding profiles of xylan-binding carbohydrate-binding modules (CBMs). researchgate.net Studies using these arrays have demonstrated that specific CBMs can bind to xylooligosaccharides, with binding avidity often increasing with the length of the oligosaccharide chain. A wild-type xylan-binding CBM (CBM4-2) was shown to bind effectively to xylotetraose and xylopentaose (B8087354) immobilized on a microarray surface, providing insight into the minimum chain length required for optimal binding. researchgate.net This application is crucial for discovering and characterizing proteins involved in plant cell wall biology and biomass degradation. nih.gov
Development of Xylan-Based Biomaterials with Tunable Properties
The precise structure of xylotetraose derivatives makes them excellent building blocks for the bottom-up synthesis of advanced biomaterials. By using these oligosaccharides as primers in enzymatic reactions, researchers can create xylan-based materials with highly controlled properties. acs.orgnih.gov
Enzymatic Synthesis of Xylan Microparticles using Xylotetraose Derivatives as Primers
A key application of xylotetraose derivatives is their use as primers to initiate the enzymatic synthesis of long-chain xylans. acs.orgresearchgate.net In this process, a xylan synthase enzyme, such as KfXYS1 from the alga Klebsormidium flaccidum, catalyzes the transfer of xylosyl residues from a sugar donor like uridine (B1682114) diphosphate-xylose (UDP-Xylose) onto the xylotetraose primer. acs.orgnrel.gov This elongates the chain, forming pure β-1,4 xylan polymers. nih.gov
Once the newly synthesized xylan chains reach a sufficient length (a degree of polymerization greater than 14), they spontaneously self-assemble and precipitate out of the solution to form insoluble microparticles. ornl.gov This enzymatic, bottom-up approach allows for the creation of highly pure xylan microparticles, avoiding the heterogeneity found in xylans extracted from natural plant sources. nih.gov
Investigation of Self-Assembly and Morphological Control of Biopolymers
A significant advantage of the enzymatic synthesis method is the ability to control the final morphology of the resulting biomaterials. acs.org The fine structure of the oligosaccharide primer used to initiate the polymerization has a direct influence on the shape, size, and properties of the self-assembling xylan microparticles. nih.govnrel.gov
By using different xylotetraose derivatives or other xylooligosaccharides with specific modifications (e.g., side chains), researchers can precisely tune the morphology of the final microparticles. ornl.gov For example, using a simple xylobiose primer can result in microparticles with a distinct morphology, while using a primer with an added glucuronic acid side chain leads to particles with a different shape and size. acs.org This demonstrates that the primer's structure dictates the form of the final self-assembled product, allowing for the creation of xylan microparticles with tailored shapes such as hexagons, circles, or stars. ornl.gov These defined microstructures adopt a three-fold helical screw conformation, a specific topology for xylan polymers. ornl.gov This level of control is essential for designing novel bio-based materials for applications in biomedicine and renewable resources. nih.gov
| Primer Type Used in Synthesis | Resulting Microparticle Morphology | Key Finding |
| Simple Xylooligosaccharide (e.g., Xylobiose) | Distinct, uniform shape (e.g., hexagonal) | The basic backbone structure leads to a specific self-assembly pattern. |
| Modified Xylooligosaccharide (e.g., with side chains) | Altered shape and size (e.g., circular, star-shaped) | A single sugar modification on the primer can fundamentally change the final morphology of the microparticle. nrel.govornl.gov |
| This table summarizes findings on the directed synthesis of xylan microparticles where the primer's structure controls the outcome. acs.orgornl.gov |
Xylotetraose Derivatives as Substrates for Enzymatic Transglycosylation and Glycoconjugate Preparation
Enzymatic transglycosylation is a powerful technique for forming new glycosidic bonds, enabling the synthesis of complex carbohydrates and glycoconjugates that are difficult to produce through chemical methods alone. nih.gov In these reactions, a glycosidase enzyme transfers a sugar moiety from a donor molecule to an acceptor molecule instead of water (hydrolysis). nih.gov
Xylotetraose and its derivatives can serve as either donors or acceptors in such reactions. frontiersin.org For example, xylanases, which normally hydrolyze xylan, can be used in transglycosylation mode to synthesize novel xylooligosaccharides or alkyl xylosides. nih.govfrontiersin.org In one study, a commercial enzyme cocktail with high xylanase activity was used to catalyze a transglycosylation reaction between wheat bran (as the xylan source) and pentanol. frontiersin.org This reaction successfully produced pentyl β-D-xylosides, which are non-ionic surfactants with applications in cosmetics and food industries. frontiersin.org This approach demonstrates the potential for using xylotetraose derivatives as defined acceptor substrates to create a wide range of valuable glycoconjugates, leveraging the specificity of enzymes to build complex molecular architectures. nih.gov
Advances in Glycobiological Research via Xylotetraose Derivative Studies
The study of xylotetraose derivatives has significantly contributed to the advancement of glycobiological research, providing sophisticated tools to probe the intricate roles of carbohydrates in biological systems. These derivatives, often chemically modified to incorporate reporter molecules or to be immobilized on surfaces, serve as precise molecular probes for investigating carbohydrate-protein interactions, enzyme specificities, and the biosynthesis of complex glycans.
One of the key applications of xylotetraose derivatives is in the fabrication of oligosaccharide microarrays. nih.gov These platforms consist of a series of defined carbohydrate structures, including xylotetraose and its derivatives, covalently attached to a solid support. Such microarrays are powerful tools for high-throughput screening of carbohydrate-binding proteins, such as lectins and antibodies, as well as carbohydrate-active enzymes. For instance, microarrays featuring xylotetraose have been instrumental in characterizing the specificity of xylan-binding carbohydrate-binding modules (CBMs). nih.gov By observing the binding of a CBM to a spectrum of xylo-oligosaccharides of varying lengths (xylobiose, xylotriose, xylotetraose, etc.) on the array, researchers can gain detailed insights into the structural requirements for recognition and binding. nih.gov
Furthermore, xylotetraose derivatives functionalized with fluorescent tags or other reporter groups are being developed as molecular probes to study cellular processes. While much of the work in this area has focused on monosaccharide derivatives, the principles are being extended to larger oligosaccharides like xylotetraose. These labeled derivatives can be used to visualize the uptake and metabolism of oligosaccharides by cells or to track the activity of specific glycosidases and glycosyltransferases involved in glycan biosynthesis and degradation. For example, fluorescently labeled xylopyranosides have been evaluated as probes for monitoring proteoglycan biosynthesis. This approach allows for the investigation of important chemical interactions and functions on the cell surface.
The enzymatic synthesis and hydrolysis of xylo-oligosaccharides, including xylotetraose, are also areas of intense study where derivatives play a crucial role. mdpi.com Understanding how different xylanases break down xylan into smaller fragments like xylotetraose is critical for biotechnological applications such as biofuel production. mdpi.com The use of chemically modified xylotetraose derivatives as substrates or inhibitors can help to elucidate the mechanism and specificity of these enzymes.
Interactive Table: Applications of Xylotetraose Derivatives in Glycobiology
| Research Area | Application of this compound | Insights Gained |
| Carbohydrate-Protein Interactions | Immobilization on oligosaccharide microarrays | Specificity and affinity of carbohydrate-binding modules (CBMs) and lectins. |
| Enzyme Specificity | Substrates in enzymatic assays | Characterization of xylanase and other glycoside hydrolase activity and substrate preference. |
| Cellular Glycobiology | Fluorescently labeled probes | Visualization of oligosaccharide uptake and metabolism; monitoring of proteoglycan biosynthesis. |
| Biotechnological Processes | Standards in hydrolysis experiments | Optimization of enzymatic hydrolysis of xylan for biofuel and biochemical production. mdpi.com |
Theoretical and Computational Modeling of this compound Behavior
Theoretical and computational modeling provides a powerful lens through which to investigate the structure, dynamics, and interactions of xylotetraose derivatives at an atomic level. These in silico approaches complement experimental studies by offering insights that are often difficult or impossible to obtain through laboratory methods alone. Methodologies such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) are employed to explore the conformational landscape, solvation effects, and binding thermodynamics of these complex carbohydrates.
Molecular dynamics (MD) simulations are particularly valuable for studying the dynamic behavior of xylotetraose derivatives over time. mdpi.comyoutube.comsemanticscholar.org By simulating the motions of every atom in the system, MD can reveal how these molecules flex, bend, and interact with their surroundings, such as water molecules or the active site of an enzyme. mdpi.comyoutube.comfrontiersin.org These simulations can be used to model the process of a this compound binding to a carbohydrate-binding module or being processed by a glycoside hydrolase. frontiersin.orgnih.gov This can provide detailed information about the key amino acid residues involved in the interaction and the conformational changes that occur upon binding or catalysis. nih.gov
Furthermore, computational docking studies are employed to predict the preferred binding orientation of a this compound within the active site of a protein. This information is crucial for understanding the basis of molecular recognition and for the rational design of enzyme inhibitors or probes. The insights gained from these computational approaches are instrumental in guiding the development of new xylotetraose derivatives with enhanced properties for various applications in glycobiology and biotechnology.
Interactive Table: Computational Methods for Studying Xylotetraose Derivatives
| Computational Method | Information Obtained | Relevance to Xylotetraose Derivatives |
| Molecular Mechanics (MM) | Conformational analysis, potential energy surfaces. | Prediction of stable 3D structures and glycosidic linkage orientations. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, interaction with solvent and proteins, binding free energies. mdpi.comyoutube.comsemanticscholar.org | Understanding flexibility, solvation, and the mechanism of protein-carbohydrate recognition. frontiersin.org |
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, accurate energetics of conformations. | Detailed analysis of intramolecular forces and enzymatic reaction pathways. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities in protein active sites. | Elucidating the structural basis of enzyme specificity and inhibitor design. |
Q & A
Q. What enzymatic conditions optimize the production of xylotetraose from lignocellulosic biomass?
Xylotetraose is synthesized via controlled hydrolysis of xylan using xylanases. Optimal conditions include enzyme-to-substrate ratios (e.g., 10–20 U/g), incubation times (12–24 hours), and pH 5.0–6.0 at 40–50°C. For example, enzymatic extracts from Syrah grape pomace yielded xylotetraose as a primary product under these parameters, validated via HPLC . Adjusting incubation time and enzyme concentration can modulate xylotetraose yield versus higher oligomers (e.g., xylopentaose).
Q. How can acid and enzymatic hydrolysis methods be compared for xylotetraose yield and purity?
Acid hydrolysis (e.g., 20% acetic acid at 140°C for 20 minutes) produces xylotetraose alongside xylobiose and xylotriose but risks generating furfural byproducts. Enzymatic methods avoid toxic solvents and yield purer profiles (e.g., 90.1% xylooligosaccharides with minimal xylose). Quantitative comparison requires HPAEC-PAD analysis to resolve oligomer distributions and quantify impurities .
Q. What analytical techniques are critical for characterizing xylotetraose structural integrity?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the gold standard for resolving xylotetraose from other oligomers. NMR spectroscopy (e.g., -NMR) confirms glycosidic linkages, while MALDI-TOF MS validates molecular weight. For adsorption studies, combine these with surface-sensitive techniques like DFT simulations .
Advanced Research Questions
Q. How can computational models improve predictions of xylotetraose adsorption on catalytic surfaces?
Density functional theory (DFT) and neural network potentials (e.g., NequIP) model adsorption conformers. Training datasets must include diverse xylotetraose-surface configurations to avoid structural relaxation failures (e.g., incomplete chain adsorption on Cu(111)). Retraining NequIP with adsorption-specific data reduced DFT deviation by 30% in bond-length accuracy .
Q. What experimental designs resolve contradictions in enzymatic degradation kinetics of xylotetraose?
Conflicting hydrolysis rates may arise from β-xylosidase/xylanase synergy. Design time-course assays (0–24 hours) with varying enzyme ratios (e.g., XynA:XynB = 1:1 to 1:3) and quantify products via HPLC. For instance, combining XynA (endoxylanase) and XynB (β-xylosidase) increased xylose yield 4-fold compared to single-enzyme systems .
Q. How do xylotetraose derivatives influence prebiotic activity assays, and how can confounding variables be controlled?
Prebiotic activity is assessed via in vitro fermentation with probiotic strains (e.g., Bifidobacterium). Control pH, temperature, and oligomer purity (e.g., filter through 0.45 μm membranes). Use differential scanning calorimetry (DSC) to confirm xylotetraose stability under assay conditions. Note that DP > 4 oligomers may require extended fermentation times (>12 hours) for full utilization .
Q. What methodologies address quantification challenges for xylotetraose in mixed oligomer systems?
Subtract xylose equivalents of lower DP oligomers (xylobiose, xylotriose) from total xylose via HPAEC-PAD. For DP > 6, use mass balance equations:
Calibrate with Megazyme standards and validate with spiked recovery tests .
Methodological Guidelines
- Experimental Replication : Detailed protocols (enzyme sources, reaction conditions) must be included in supplementary materials to ensure reproducibility .
- Data Validation : Cross-verify computational adsorption models with spectroscopic data (e.g., IR spectroscopy for surface bonding) .
- Ethical Reporting : Disclose all conflicts, such as enzyme supplier biases or funding sources impacting data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
